molecular formula C19H18O8 B153751 Calycopterin CAS No. 481-52-7

Calycopterin

Cat. No. B153751
CAS RN: 481-52-7
M. Wt: 374.3 g/mol
InChI Key: PIUSRRUXGNYCSS-UHFFFAOYSA-N
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Description

Calycopterin is a flavonoid compound that has been isolated from various plants, including Dracocephalum kotschyi. It is recognized for its multiple medicinal uses, such as antispasmodic, analgesic, anti-hyperlipidemic, and immunomodulatory effects . The compound has been the subject of various studies due to its potential therapeutic effectiveness against different types of human disorders, including cancer, neurodegenerative diseases, and bacterial infections .

Synthesis Analysis

The synthesis of calycopterin and its analogues has been a topic of interest in the field of organic chemistry. Researchers have synthesized new analogues of calycopterin from the major flavonoid of Calycopteris floribunda Lamk., which is a traditional Asian medicinal plant . These synthetic efforts are aimed at understanding the structure-activity relationships within the cytotoxic flavones series and refining their antiproliferative properties.

Molecular Structure Analysis

Calycopterin has been confirmed to have the molecular structure of 5,4'-dihydroxy-3,6,7,8-tetramethoxy-flavone . This structure includes multiple methoxy groups and hydroxyl groups that contribute to its biological activity. The detailed molecular constitution of calycopterin has been established through various chemical analyses and comparisons with synthetic samples .

Chemical Reactions Analysis

The chemical reactions involving calycopterin have been explored in the context of its biological activities. For instance, calycopterin has been shown to trigger apoptosis in cancer cells through different pathways, including the activation of gene expression patterns that lead to cell death . Additionally, calycopterin modulates virulence-related traits in Pseudomonas aeruginosa, suggesting that it can influence bacterial behavior through chemical interactions that affect quorum sensing regulators .

Physical and Chemical Properties Analysis

Calycopterin's physical and chemical properties contribute to its biological activities. Its ability to induce apoptosis in cancer cells, for example, is linked to its chemical structure, which allows it to interact with cellular components and signaling pathways . The compound's flavonoid nature also implies certain solubility and stability characteristics that are important for its medicinal applications .

Relevant Case Studies

Several case studies have highlighted the biological activity of calycopterin. In hepatoblastoma cancer cells, calycopterin induces apoptosis through the PI3K/Akt and MAPK signaling pathways, as well as through a ROS-mediated pathway and mitochondrial dysfunction . In neuron-like PC12 cells, calycopterin promotes survival and outgrowth by attenuating oxidative- and ER-stress-induced apoptosis along with the inflammatory response . Furthermore, calycopterin has shown preferential antiproliferative effects on breast cancer cells, particularly on triple-negative breast cancer cells .

Scientific Research Applications

Anticancer Properties

  • Hepatoblastoma Cancer Cells : Calycopterin exhibits apoptotic effects against human hepatoblastoma cancer cells (HepG2), involving cell cycle arrest, apoptosis induction, and impact on several cellular pathways and factors (Esmaeili, Farimani, & Kiaei, 2014).
  • Breast Cancer Cells : In studies on MDA-MB-231 and MCF7 breast cancer cell lines, calycopterin was found to reduce proliferation, inhibit migration, and induce apoptosis, demonstrating its potential as a treatment for breast cancer (Moradi et al., 2020).
  • Prostate Cancer Cells : Calycopterin has shown apoptotic and anti-metastatic effects in hormone-dependent and independent prostate cancer cell lines, highlighting its potential in prostate cancer therapy (Lotfizadeh, Sepehri, Attari, & Delphi, 2020).

Neuroprotective Effects

Antiangiogenic Activity

  • In Vitro and Ex Vivo Models : Calycopterin has been shown to possess significant antiangiogenic activities, potentially due to its inhibitory effects on VEGF expression, a crucial factor in angiogenesis (Abbaszadeh, Ebrahimi, & Akhavan, 2014).

Immunomodulatory Effects

Modulation of Virulence in Bacteria

  • Pseudomonas aeruginosa : Calycopterin has been found to modulate various virulence-related traits in Pseudomonas aeruginosa, including pyocyanin production and biofilm formation, indicating its potential application in bacterial infection studies (Froes et al., 2020).

properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3,6,7,8-tetramethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-16-12(21)11-13(22)17(24-2)19(26-4)18(25-3)15(11)27-14(16)9-5-7-10(20)8-6-9/h5-8,20,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUSRRUXGNYCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317858
Record name Calycopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calycopterin

CAS RN

481-52-7
Record name Calycopterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calycopterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calycopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALYCOPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8794DO3YB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
435
Citations
N Faham, K Javidnia, M Bahmani… - Phytotherapy …, 2008 - Wiley Online Library
… led to the isolation of calycopterin from the ethyl acetate extract of … Calycopterin inhibited lymphocyte proliferation in a dose‐… lymphocytes and that isolated calycopterin is responsible for …
Number of citations: 48 onlinelibrary.wiley.com
R Mayer - Journal of natural products, 1999 - ACS Publications
… The biflavonoids 1−4 were eluted prior to a monoflavonoid fraction containing small amounts of penduletin 6 and mainly calycopterin. Compounds 1−4 were separated by silica LPLC or …
Number of citations: 28 pubs.acs.org
MA Esmaeili, MM Farimani, M Kiaei - Molecular and cellular biochemistry, 2014 - Springer
… Calycopterin is a flavonoid compound isolated from Dracocephalum kotschyi … calycopterin against the human hepatoblastoma cancer cell (HepG2) line. We discovered that calycopterin-…
Number of citations: 57 link.springer.com
NN Sarvestani, F Khodagholi, N Ansari, MM Farimani - Phytomedicine, 2013 - Elsevier
… of a natural neuroprotective flavonoid, calycopterin, on H 2 O 2 -… 25, 50 and 100μM of calycopterin for 3h, followed by adding H … by calycopterin, determined by comet assay, showed …
Number of citations: 28 www.sciencedirect.com
M Moridi Farimani, N Namazi Sarvestani… - Chemical research in …, 2011 - ACS Publications
… , 50, and 100 μM calycopterin followed by the addition of H 2 … calycopterin. Moreover, we measured six different parameters of neurite outgrowth. Interestingly, we found that calycopterin …
Number of citations: 25 pubs.acs.org
H Abbaszadeh, SA Ebrahimi… - Phytotherapy …, 2014 - Wiley Online Library
… /mL, and calycopterin suppressed microvessel outgrowth by … the influences of xanthomicrol and calycopterin on expression of … These findings suggest that xanthomicrol and calycopterin …
Number of citations: 29 onlinelibrary.wiley.com
M Moradi, H Gholipour, H Sepehri, F Attari… - Naunyn-Schmiedeberg's …, 2020 - Springer
… apoptotic effect of calycopterin and its … calycopterin reduced the proliferation of both cancer lines with no adverse effect on normal cells. The clonogenic assay showed that calycopterin …
Number of citations: 12 link.springer.com
G Lewin, NB Shridhar, G Aubert, S Thoret… - Bioorganic & medicinal …, 2011 - Elsevier
… out calycopterin, 5,4′-dihydroxy-3,6,7,8-tetramethoxy-flavone 4, as a choice raw material to achieve our purpose. Calycopterin, … floribunda for extraction and isolation of calycopterin. …
Number of citations: 21 www.sciencedirect.com
R Lotfizadeh, H Sepehri, F Attari… - Iranian Journal of …, 2020 - ncbi.nlm.nih.gov
… Interestingly, it has been found that calycopterin does not exert toxic effects on … of calycopterin on two breast cancer cells in-vitro (13). To our knowledge, so far, the impact of calycopterin …
Number of citations: 4 www.ncbi.nlm.nih.gov
SS Zamani, M Hossieni, M Etebari, P Salehian… - DARU Journal of …, 2016 - Springer
… [6] suggests that polymethoxylated hydroxyflavones like xanthomicrol and calycopterin (Fig. 1) appear … Recent work in our laboratory on calycopterin and xanthomicrol has shown these …
Number of citations: 10 link.springer.com

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